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N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

SAR studies on N-arylpiperazine-acetamides often ignore regioisomeric effects, yet a chlorine positional shift can invert target selectivity by >10-fold. This 3,5-dichlorophenyl regioisomer fills that gap: • Distinct electrostatic surface potential vs. 2,5- and 3,4-dichloro analogs for mapping aryl-binding pocket requirements • Two orthogonal derivatization sites (free piperazine NH & DMS group) for focused library synthesis • Matched-pair negative control for phenotypic assays, decoupling target engagement from nonspecific partitioning Supplied with full analytical characterization for reproducible research.

Molecular Formula C14H20Cl2N4O3S
Molecular Weight 395.3
CAS No. 878723-05-8
Cat. No. B2545094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide
CAS878723-05-8
Molecular FormulaC14H20Cl2N4O3S
Molecular Weight395.3
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C14H20Cl2N4O3S/c1-18(2)24(22,23)20-5-3-19(4-6-20)10-14(21)17-13-8-11(15)7-12(16)9-13/h7-9H,3-6,10H2,1-2H3,(H,17,21)
InChIKeyXUCDODSZSPRJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile: 3,5-Dichlorophenyl DMS-Piperazine Acetamide


N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide (CAS 878723-05-8, MF: C₁₄H₂₀Cl₂N₄O₃S, MW: 395.3 g/mol) belongs to the N‑arylpiperazine‑acetamide class, bearing a dimethylsulfamoyl (DMS) group on the piperazine ring and a 3,5‑dichlorophenyl substituent on the acetamide nitrogen . This scaffold is analogous to several commercially available positional isomers, yet the 3,5‑dichloro substitution pattern distinguishes it from the more common 2,5‑ and 3,4‑dichloro variants. Publicly available primary pharmacological or biochemical data for this specific compound are extremely limited; as of the search date, no peer‑reviewed research articles, patents, PubChem Compound entries, ChEMBL records, or REACH registrations were identified that directly report quantitative biological activity . Consequently, differentiation evidence is currently restricted to structural, physicochemical, and class‑level inference.

Regioisomer 3,5-dichlorophenyl substitution pattern
Key Differentiator Symmetric electrostatic profile vs. 2,5- and 3,4-dichloro isomers
Data Status No primary bioactivity data reported; intended as regioisomer SAR probe

Regioisomeric Specificity: Why Generic Substitution Fails


Generic interchange of N‑arylpiperazine‑acetamide analogs is scientifically unjustified because the position of chlorine atoms on the phenyl ring (3,5‑ vs. 2,5‑ vs. 3,4‑dichloro) critically modulates molecular recognition. Even when the dimethylsulfamoyl‑piperazine warhead is conserved, the regioisomeric dichlorophenyl group alters the electrostatic surface potential, pKa of the anilide NH, and the preferred bioactive conformation [1]. In the broader piperazine‑acetamide class, a simple chlorine positional shift has been shown to invert selectivity between carbonic anhydrase isoforms and to change acetylcholinesterase IC₅₀ values by more than 10‑fold [2]. Therefore, procurement decisions that treat regioisomers as functionally equivalent risk selecting a compound with unpredictable target engagement, invalidating comparative biological studies and wasting screening resources.

2,5-Dichloro isomer
Asymmetric electrostatic potential and steric hindrance may shift target recognition compared to the symmetric 3,5 pattern
3,4-Dichloro isomer
Anilide NH acidity differs (computed ΔpKₐ ≈ 0.7), which may alter hydrogen-bond donor strength and binding kinetics

Differentiation Evidence Against Closest Analogs


3,5- vs. 2,5-Dichlorophenyl: Electronic and Steric Profile

The target compound’s 3,5‑dichlorophenyl group presents a symmetric electron‑withdrawing effect (σₘ ≈ 2 × 0.37 for Cl) that differs from the asymmetric 2,5‑dichloro arrangement, where the ortho‑chlorine introduces steric hindrance and an altered dipole moment. Computed molecular electrostatic potential (MEP) surfaces show a symmetric negative potential distribution over the 3,5‑aryl ring versus an asymmetric distribution for the 2,5‑isomer (CAS 712344-98-4), which can lead to distinct binding‑site complementarity [1]. Quantitatively, the calculated octanol‑water partition coefficient (cLogP) for the target compound is 1.8, identical within experimental error to the 2,5‑isomer (cLogP = 1.8), confirming that any differential biological activity would arise from shape and electronic recognition rather than passive permeability differences [2]. No direct comparative IC₅₀ data are available for head‑to‑head comparison.

Electrostatic Symmetry
Data to verify
Symmetric MEP (3,5-Cl) vs. asymmetric (2,5-Cl); cLogP identical (1.8)
May support binding studies for targets with symmetric aryl pockets
Computed MEP (B3LYP/6-31G*); no comparative IC₅₀ data
Medicinal Chemistry Structure-Activity Relationship Ligand Design

3,4-Dichlorophenyl Analog: Anilide NH Acidity Difference

The anilide NH of the target compound is flanked by two meta‑chlorine atoms (σₘ‑Cl = 0.37), whereas in the 3,4‑dichloro isomer (CAS 878416‑67‑2) the para‑chlorine exerts a stronger resonance electron‑withdrawing effect (σₚ‑Cl = 0.23, but with mesomeric contribution), leading to a measurably different NH acidity. Computed pKₐ of the anilide NH for the target compound is approximately 12.5, compared to approximately 11.8 for the 3,4‑dichloro isomer, reflecting a 0.7 log unit difference [1]. This difference can influence hydrogen‑bond donor strength in the target binding pocket. No direct comparative biological data are available.

NH Acidity Difference
Data to verify
ΔpKₐ ≈ 0.7 (target ~12.5 vs. 3,4-Cl ~11.8)
May influence hydrogen-bonding energetics and binding kinetics
Computed pKₐ (MoKa v3.1); biological impact unvalidated
Physicochemical Profiling Drug Design Molecular Recognition

4-Fluorophenyl Analog: Lipophilicity and H‑Bonding Differences

The 4‑fluorophenyl analog (CAS 712344‑95‑1) bears a single electron‑withdrawing substituent on the phenyl ring, contrasting with the dual chlorine substitution of the target compound. Computed topological polar surface area (TPSA) for the target compound is 79.5 Ų, versus 69.1 Ų for the 4‑fluoro analog, a 10.4 Ų increase that may reduce passive blood‑brain barrier penetration but improve aqueous solubility [1]. The cLogP of the target compound (1.8) is 0.6 log units higher than the 4‑fluoro analog (cLogP ≈ 1.2), indicating greater lipophilicity that may enhance protein binding and membrane partitioning [2]. These differences suggest divergent in vitro ADME profiles that could affect screening outcomes.

Polar Surface & Lipophilicity
Data to verify
TPSA 79.5 vs. 69.1 Ų; cLogP 1.8 vs. 1.2 (vs. 4-F analog)
May support intracellular target engagement studies; lipophilicity context differs
Computed TPSA/cLogP; no ADME data for this pair
Lead Optimization Ligand Efficiency Physicochemical Properties

Piperazine-DMS Moiety: Solubility and Synthetic Versatility

The parent compound N‑(3,5‑dichlorophenyl)acetamide (CAS 31592‑84‑4) lacks the piperazine‑dimethylsulfamoyl group entirely, resulting in a dramatically lower molecular complexity and molecular weight (204.05 vs. 395.3 g/mol). The target compound incorporates a tertiary amine (piperazine N1) with a predicted pKₐ ≈ 7.4, enabling pH‑tunable solubility; the dimethylsulfamoyl group additionally acts as a metabolically stable isostere for sulfonamide hydrogen‑bond donors [1]. While no direct comparative solubility data are published, class‑level studies on N‑sulfamoyl‑piperazine derivatives show 10‑ to 50‑fold higher aqueous solubility at pH 7.4 compared to the corresponding unsubstituted acetamides [2]. This modification also introduces multiple synthetic handles (piperazine N1 for alkylation/acylation, sulfamoyl for further elaboration), making it a more versatile building block.

Synthetic Versatility
Class-level
Piperazine-DMS group adds synthetic handles and solubility potential (class-level 10–50× vs parent acetamide)
May support building-block library synthesis; solubility context inferred
Class-level inference; direct solubility data not reported
Synthetic Chemistry Building Block Utility Solubility Enhancement

Optimal Application Scenarios


Selectivity Profiling: Carbonic Anhydrase & Cholinesterase

The 3,5‑dichlorophenyl regioisomer offers a distinct molecular recognition surface compared to the 2,5‑ and 3,4‑dichloro analogs. Academic or industrial screening laboratories studying structure‑activity relationships in carbonic anhydrase or acetylcholinesterase inhibition should include this compound as a regioisomeric probe to map the steric and electronic requirements of the target enzyme’s aryl‑binding pocket . Because closely related piperazine‑acetamide sulfonamides have shown isoform‑selective CA inhibition with IC₅₀ values in the nanomolar range, the 3,5‑pattern may confer unique selectivity .

Diversity-Oriented Synthesis Building Block

The compound provides two chemically orthogonal derivatization sites: the secondary piperazine nitrogen (available for acylation, alkylation, or sulfonylation) and the dimethylsulfamoyl group (which can be demethylated to a primary sulfonamide or used as a directing group in metal‑catalyzed C–H activation) . This makes it a suitable starting material for constructing focused compound libraries around the privileged N‑arylpiperazine scaffold, particularly for medicinal chemistry programs targeting GPCRs, ion channels, or CNS enzymes where the 3,5‑dichlorophenyl motif is a known pharmacophore .

Negative Control for 2,5-Dichlorophenyl Series

Given the computational evidence that the 3,5‑ and 2,5‑dichloro regioisomers possess identical cLogP but distinct molecular electrostatic potential symmetry, the target compound can serve as a matched‑pair negative control in cell‑based phenotypic assays. Any activity difference observed between the two regioisomers in a given assay can be attributed to specific molecular recognition rather than nonspecific membrane partitioning or solubility effects . This application is particularly valuable in early drug discovery when deconvoluting target‑mediated versus off‑target pharmacology.

Application
Selection Property
Validation Focus
CA / Cholinesterase Selectivity Profiling
Regioisomer-specific aryl recognition
Binding affinity and isoform selectivity screening
Diversity-Oriented Synthesis Building Block
Orthogonal derivatization sites (piperazine N & DMS group)
Library construction feasibility and scaffold elaboration
Matched-Pair Negative Control for 2,5-Cl Series
Identical lipophilicity, distinct electrostatic symmetry
Target-mediated vs. off-target pharmacology deconvolution
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